molecular formula C24H24N6O B3202025 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1020503-10-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B3202025
CAS No.: 1020503-10-9
M. Wt: 412.5 g/mol
InChI Key: WJMVOGIHESCDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the pyridazine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine lies in its combination of three distinct ring systems, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-17-15-18(2)30(27-17)23-10-9-22(25-26-23)28-11-13-29(14-12-28)24(31)21-8-7-19-5-3-4-6-20(19)16-21/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVOGIHESCDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine
Reactant of Route 3
Reactant of Route 3
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine
Reactant of Route 4
Reactant of Route 4
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine
Reactant of Route 6
Reactant of Route 6
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.